molecular formula C20H24N4O4S2 B12143014 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12143014
M. Wt: 448.6 g/mol
InChI Key: QVQJROKOABQXGU-QINSGFPZSA-N
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Description

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazolidinone ring, a pyridopyrimidinone core, and various functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolidinone ring, followed by the construction of the pyridopyrimidinone core. Key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-halo ketone under basic conditions.

    Construction of the Pyridopyrimidinone Core: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.

    Coupling and Functionalization: The final steps involve coupling the thiazolidinone and pyridopyrimidinone intermediates, followed by functionalization to introduce the ethoxypropyl and hydroxyethyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Exploring its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidinone and pyridopyrimidinone moieties could play crucial roles in these interactions, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-hydroxyethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The unique combination of functional groups in 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one imparts distinct chemical and biological properties. Its structural complexity allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H24N4O4S2

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O4S2/c1-3-28-11-5-9-24-19(27)15(30-20(24)29)12-14-16(21-7-10-25)22-17-13(2)6-4-8-23(17)18(14)26/h4,6,8,12,21,25H,3,5,7,9-11H2,1-2H3/b15-12-

InChI Key

QVQJROKOABQXGU-QINSGFPZSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCO)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCO)SC1=S

Origin of Product

United States

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